N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2,2-dimethylpropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a methylpyrimidinyl group, and a dimethylpropanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2,2-dimethylpropanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes, where primary amines react with aldehydes or ketones to form imines, which are then reduced to secondary amines . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and pH levels .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process may include the use of catalysts to enhance reaction rates and yields. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, reduction reactions may be carried out at low temperatures to prevent side reactions, while oxidation reactions may require acidic or basic conditions depending on the reagents used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and interactions, particularly in the context of enzyme inhibition and protein binding.
Mechanism of Action
The mechanism by which N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical processes. The exact pathways and targets can vary depending on the context of its application, such as its role in inhibiting cancer cell proliferation or protecting neurons from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N- {4- [2- (4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide
Uniqueness
N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2,2-dimethylpropanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxyphenyl and methylpyrimidinyl groups contribute to its versatility in various reactions and applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C23H27N5O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C23H27N5O2/c1-15-14-20(25-16-10-12-19(30-5)13-11-16)28-22(24-15)27-18-8-6-17(7-9-18)26-21(29)23(2,3)4/h6-14H,1-5H3,(H,26,29)(H2,24,25,27,28) |
InChI Key |
NPMPRTHKXYFBQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C(C)(C)C)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.